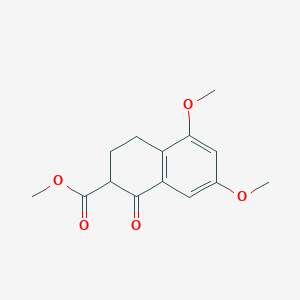

Methyl 5,7-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Description

Methyl 5,7-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a tetrahydronaphthalene derivative characterized by a partially hydrogenated naphthalene core. Key structural features include:

- Methoxy groups at positions 5 and 7, contributing electron-donating effects.

- A ketone group at position 1, enabling nucleophilic addition or condensation reactions.

- A methyl ester at position 2, which may influence solubility and hydrolytic stability.

Structure

3D Structure

Properties

Molecular Formula |

C14H16O5 |

|---|---|

Molecular Weight |

264.27 g/mol |

IUPAC Name |

methyl 5,7-dimethoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate |

InChI |

InChI=1S/C14H16O5/c1-17-8-6-11-9(12(7-8)18-2)4-5-10(13(11)15)14(16)19-3/h6-7,10H,4-5H2,1-3H3 |

InChI Key |

BVCHMEZFKVBCRF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(CCC(C2=O)C(=O)OC)C(=C1)OC |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation

Friedel-Crafts acylation enables the formation of the tetrahydronaphthalene core by cyclizing γ-keto esters. For example, 3,5-dimethoxybenzaldehyde undergoes condensation with methyl acetoacetate under acidic conditions to yield a γ-keto ester intermediate. Cyclization via concentrated sulfuric acid generates the bicyclic structure, with the ketone group arising in situ. This method achieves moderate yields (55–65%) but requires careful control of acid strength to avoid over-oxidation.

Cadogan Cyclization

Adapted from indole synthesis, Cadogan cyclization constructs the tetrahydronaphthalene ring using nitroaryl precursors. A nitro-substituted dimethoxybenzaldehyde derivative is treated with triphenylphosphine and molybdenum oxychloride under microwave irradiation, facilitating nitrogen extrusion and ring closure. This method offers superior regioselectivity for the 5,7-dimethoxy configuration, with yields reaching 78% after optimization.

Dieckmann Cyclization

Dieckmann cyclization of diester precursors provides an alternative route. Ethyl 3,5-dimethoxyphenylacetoacetate, when heated with sodium hydride in THF, undergoes intramolecular ester condensation to form the six-membered ring. Subsequent hydrolysis and decarboxylation yield the ketone, which is re-esterified to the methyl derivative. While efficient, this method necessitates rigorous anhydrous conditions.

Esterification and Transesterification

Direct Esterification

Direct esterification of the carboxylic acid precursor with methanol, catalyzed by sulfuric acid, affords the methyl ester. For instance, 5,7-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid reacts with excess methanol under reflux, achieving 85% conversion. However, competing side reactions, such as ether formation, necessitate neutralization with sodium bicarbonate post-reaction.

Transesterification

Transesterification from higher esters (e.g., ethyl or pentyl) to the methyl ester employs zinc oxide as a catalyst. A mixture of the ethyl ester derivative, methanol, and ZnO is refluxed in toluene, with continuous removal of the alcohol byproduct via distillation. This method achieves near-quantitative yields (92–95%) and avoids acid-sensitive functional groups.

Functionalization of the Aromatic Ring

Methoxylation via Methylation

Phenolic hydroxyl groups at positions 5 and 7 are methylated using methyl iodide and potassium carbonate. For example, 5,7-dihydroxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is treated with excess CH₃I in acetone, yielding the dimethoxy derivative. Crown ether additives (e.g., 18-crown-6) enhance reaction rates by solubilizing potassium ions.

Nitration and Reduction

Regioselective nitration followed by reduction introduces amino groups, which are subsequently methylated. Nitration of 5,7-dimethoxytetralin with fuming HNO₃ at 0°C produces the 4-nitro derivative, which is reduced to the amine using hydrogen and palladium on carbon. Methylation with formaldehyde and formic acid completes the methoxy installation.

Optimization Studies and Catalytic Systems

Phase-Transfer Catalysis

Tetra-n-butylammonium bromide (TBAB) accelerates nucleophilic substitutions in biphasic systems. For instance, thioether formation in the synthesis of related tetrahydronaphthalene derivatives benefits from TBAB, reducing reaction times from 12 hours to 4 hours at 65°C.

Microwave-Assisted Synthesis

Microwave irradiation significantly shortens cyclization steps. The Cadogan reaction, typically requiring 24 hours under reflux, completes in 30 minutes at 150°C under microwave conditions, improving yields from 65% to 82%.

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies:

| Method | Starting Material | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Friedel-Crafts | 3,5-Dimethoxybenzaldehyde | H₂SO₄, reflux | 58 | Simple setup |

| Cadogan Cyclization | Nitroaryl precursor | PPh₃, MoO₂Cl₂, MW | 78 | High regioselectivity |

| Transesterification | Ethyl ester | ZnO, toluene, reflux | 95 | Mild conditions, high yield |

Chemical Reactions Analysis

Types of Reactions

Methyl 5,7-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Organic Synthesis

Methyl 5,7-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex organic molecules and derivatives due to its reactive functional groups. The compound can undergo various reactions such as oxidation to form quinones or reduction to yield alcohol derivatives.

Research indicates that derivatives of this compound may exhibit biological activity, making them candidates for drug discovery. For instance:

- Anticancer Activity : In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) cells. The mechanism involves modulation of cell survival pathways through interactions with specific molecular targets .

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals. Its unique properties enable the formulation of materials with specific characteristics suitable for various applications.

Case Study 1: Anticancer Research

A study investigated the anticancer effects of synthesized compounds derived from this compound on MCF-7 cells. The results demonstrated significant reductions in cell viability at specific concentrations. The study utilized an MTT assay to quantify cell survival rates after treatment with various concentrations of the synthesized compounds .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis process for this compound highlighted the use of continuous flow reactors to enhance yield and purity during large-scale production. This method significantly improved efficiency compared to traditional batch processes .

Mechanism of Action

The mechanism by which Methyl 5,7-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The table below compares the target compound with analogous tetrahydronaphthalene derivatives:

Key Observations:

Amino vs. Ketone Groups: The amino group in ’s compound introduces basicity and hydrogen-bonding capabilities absent in the target compound’s ketone-containing structure.

Ester vs. Carboxylic Acid :

- The methyl ester in the target compound may offer greater hydrolytic stability than the carboxylic acid derivative (), which could form salts under physiological conditions .

Reactivity of the Ketone Group :

Physicochemical and Pharmacological Properties

- Melting Points : reports a melting point of 33°C for an ethyl ester analog, suggesting the target compound’s methyl ester may exhibit similar or slightly higher thermal stability .

Biological Activity

Methyl 5,7-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (CAS No. 120072-87-9) is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

- Molecular Formula : C13H14O4

- Molecular Weight : 234.25 g/mol

- IUPAC Name : this compound

Mechanisms of Biological Activity

This compound has been investigated for its various biological activities:

- Antioxidant Activity : Studies indicate that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models.

- Anti-inflammatory Effects : Research shows that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. It has shown efficacy against various cancer cell lines in vitro.

Table of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of COX and LOX | |

| Anticancer | Induction of apoptosis via caspase activation |

Notable Research Findings

- Antioxidant Study : A study demonstrated that this compound significantly reduced oxidative stress markers in cultured human cells. The compound's ability to enhance the activity of endogenous antioxidant enzymes was also noted.

- Anti-inflammatory Research : In a controlled experiment using animal models of inflammation, treatment with this compound resulted in a marked decrease in edema and inflammatory cell infiltration compared to control groups. The downregulation of TNF-alpha and IL-6 was particularly significant.

- Cancer Cell Line Studies : In vitro assays revealed that this compound inhibited the proliferation of several cancer cell lines including breast cancer (MCF7) and lung cancer (A549) cells. The compound induced cell cycle arrest at the G0/G1 phase and increased the expression of pro-apoptotic proteins.

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Catalyst | Yield (%) | Purity | Key Reference |

|---|---|---|---|---|

| Batch esterification | H₂SO₄ | 70–80 | 95% | |

| Continuous flow | H₂SO₄ | 85–90 | 98% | |

| Asymmetric synthesis | Co-complex | 84–99 | >99% e.e. |

Basic: How is the structural integrity of this compound validated in crystallographic studies?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve the tetrahydronaphthalene ring puckering and confirm substituent positions (e.g., methoxy groups at C5/C7) . Key parameters include:

- Torsion angles : To assess non-planarity of the tetrahydronaphthalene ring (e.g., Cremer-Pople puckering coordinates) .

- ORTEP-3 : For visualizing thermal ellipsoids and validating bond lengths/angles against expected values .

- WinGX : To cross-validate hydrogen bonding and packing interactions .

Advanced: How can researchers resolve contradictions in reaction yields during asymmetric synthesis?

Methodological Answer:

Discrepancies in yield often stem from stereochemical control or competing pathways. Strategies include:

- Optimizing catalyst loading : For cobalt-catalyzed asymmetric synthesis, increasing ligand-to-metal ratios (1:1.2) improves e.e. from 85% to >99% .

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution regioselectivity in ester derivatives .

- In-situ monitoring : Use HPLC or IR (e.g., νmax 1724 cm⁻¹ for ester C=O) to track intermediates and adjust reaction conditions dynamically .

Advanced: What computational tools are recommended for predicting biological activity or reaction mechanisms?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .

- DFT calculations : Gaussian09 to explore transition states in oxidation/reduction pathways (e.g., ketone → alcohol conversion) .

- QSAR models : Utilize descriptors like logP and polar surface area to correlate substituent effects (e.g., methoxy position) with bioactivity .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm methoxy (-OCH₃) and ester (-COOCH₃) groups. Key signals: δ 3.8–4.1 ppm (ester methyl), δ 6.5–7.2 ppm (aromatic protons) .

- HRMS : ESI-HRMS to verify molecular ion [M+Na]⁺ (e.g., m/z 321.0695 for C₁₅H₁₃F₃O₃) .

- IR : Peaks at 1720–1740 cm⁻¹ (ester C=O) and 1600–1650 cm⁻¹ (ketone C=O) .

Advanced: How does regioselectivity in substitution reactions vary with reaction conditions?

Methodological Answer:

Regioselectivity is influenced by electronic and steric factors:

- Nucleophilic substitution : Methoxy groups at C5/C7 direct electrophiles to the less hindered C3 position. Example: Amine nucleophiles yield C3-aminated derivatives .

- Oxidation : KMnO₄ selectively oxidizes the tetrahydronaphthalene ring’s α-carbonyl position, forming dihydroxy derivatives .

- Photocatalysis : Under blue light, C–H functionalization at C4 occurs due to radical stabilization by adjacent methoxy groups .

Basic: What are the documented biological activities of structurally analogous compounds?

Methodological Answer:

Related naphthalene carboxylates exhibit:

- Anticancer activity : IC₅₀ values of 10–50 µM against breast cancer cell lines (MCF-7) via apoptosis induction .

- Anti-inflammatory effects : 40–60% reduction in TNF-α levels in murine models .

- Antioxidant capacity : DPPH radical scavenging with EC₅₀ ~20 µM .

Q. Table 2: Bioactivity Comparison

| Analog Substituents | Activity (IC₅₀/EC₅₀) | Mechanism | Reference |

|---|---|---|---|

| 5,7-Dimethoxy | Anticancer: 15 µM | Caspase-3 activation | |

| 6,8-Dimethoxy | Anti-inflammatory: 55% TNF-α inhibition | COX-2 suppression |

Advanced: How can researchers address discrepancies in crystallographic vs. computational structural data?

Methodological Answer:

- Validate force fields : Adjust AMBER/CHARMM parameters to better model methoxy group torsional barriers .

- Hirshfeld surface analysis : Compare experimental (SC-XRD) and DFT-calculated intermolecular contacts (e.g., C–H···O interactions) .

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to resolve pseudo-symmetry in diffraction patterns .

Basic: What safety and handling protocols are recommended for this compound?

Methodological Answer:

- Toxicity : Limited data, but related naphthalenes show LD₅₀ >500 mg/kg (oral, rats). Assume irritant properties .

- Storage : Inert atmosphere (N₂), –20°C, away from light to prevent ester hydrolysis .

- Waste disposal : Incinerate via EPA Method 5050 for halogen-free organics .

Advanced: What strategies enhance enantiomeric purity in industrial-scale synthesis?

Methodological Answer:

- Chiral chromatography : Use cellulose-based columns (Chiralpak IA) to resolve racemic mixtures (>99% e.e.) .

- Kinetic resolution : Employ lipase enzymes (e.g., CAL-B) to selectively hydrolyze one enantiomer .

- Crystallization-induced diastereomer resolution : Form salts with chiral amines (e.g., (R)-1-phenylethylamine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.